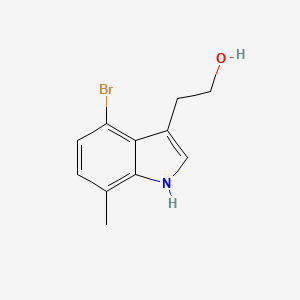
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
説明
“2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a bromo group at the 4th position and a methyl group at the 7th position of the indole ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” consists of an indole ring with a bromo group at the 4th position and a methyl group at the 7th position . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 .
科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application Summary : Indole derivatives are biologically active compounds used for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested in vitro (in a controlled lab environment) and in vivo (in a living organism) for their biological activity .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They play a significant role in cell biology .
-
Scientific Field: Organic Chemistry
- Application Summary : Indoles are used in the synthesis of various organic compounds .
- Methods of Application : Indoles can be incorporated into multicomponent reactions to synthesize various heterocyclic compounds .
- Results or Outcomes : The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
-
Scientific Field: Alkaloid Synthesis
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Scientific Field: Multicomponent Reactions
- Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Methods of Application : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
- Results or Outcomes : In this study, they provide an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
-
Scientific Field: Antimicrobial Activity
- Application Summary : Indole derivatives have been found to possess various biological activities, including antimicrobial activity .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their antimicrobial activity using in vitro methods .
- Results or Outcomes : Indole derivatives have shown promising results in combating various types of microbes .
-
Scientific Field: Synthesis of Alkaloids
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used in the synthesis of selected alkaloids .
- Methods of Application : The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
将来の方向性
Indole derivatives, including “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol”, have immense potential for exploration in the field of drug discovery due to their diverse biological activities . Future research could focus on elucidating the specific biological activities of this compound and developing efficient synthesis methods.
特性
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJFIYYBWRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633601 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol | |
CAS RN |
214915-69-2 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



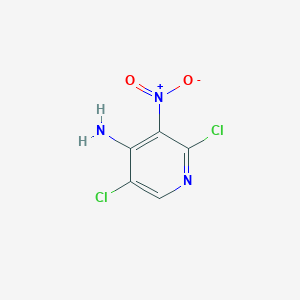
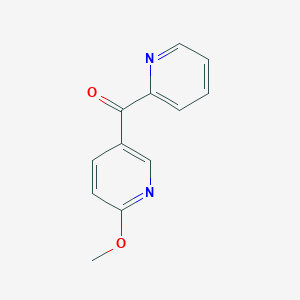
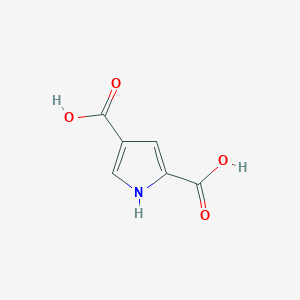
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
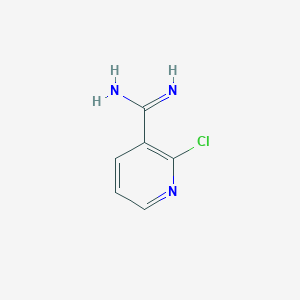
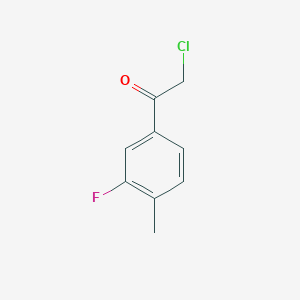
![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)
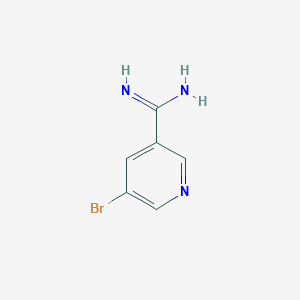
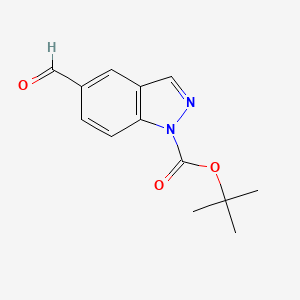
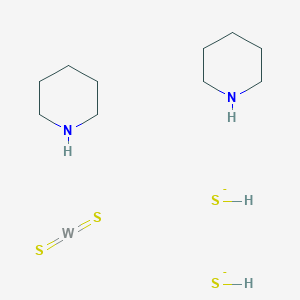
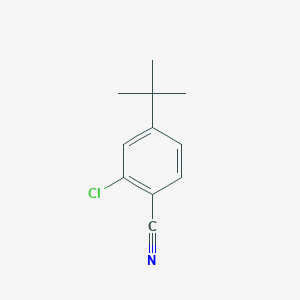
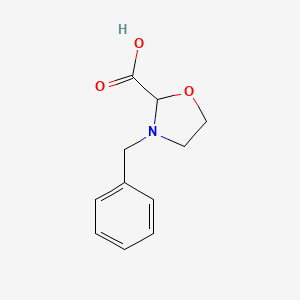
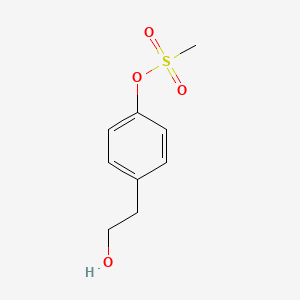
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)